1H-Pyrrolizine-6-carboxylic acid, 2,3-dihydro-, methyl ester
Overview
Description
1H-Pyrrolizine-6-carboxylic acid, 2,3-dihydro-, methyl ester is a chemical compound belonging to the pyrrolizine family Pyrrolizines are heterocyclic compounds containing a fused ring system with nitrogen atoms This particular compound is characterized by its dihydro structure and the presence of a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolizine-6-carboxylic acid, 2,3-dihydro-, methyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrrole derivative with an acylating agent, followed by esterification to introduce the methyl ester group. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization and esterification processes.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Industrial methods also focus on optimizing the efficiency of the synthesis to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolizine-6-carboxylic acid, 2,3-dihydro-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or further reduce the pyrrolizine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or fully reduced pyrrolizine derivatives.
Scientific Research Applications
1H-Pyrrolizine-6-carboxylic acid, 2,3-dihydro-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1H-Pyrrolizine-6-carboxylic acid, 2,3-dihydro-, methyl ester exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1H-Pyrrolizine-6-carboxylic acid, 2,3-dihydro-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
1H-Pyrrolizine-6-carboxylic acid, 2,3-dihydro-, propyl ester: Contains a propyl ester group, offering different chemical properties and reactivity.
1H-Pyrrolizine-6-carboxylic acid, 2,3-dihydro-, butyl ester: Features a butyl ester group, which may affect its solubility and biological activity.
Uniqueness: 1H-Pyrrolizine-6-carboxylic acid, 2,3-dihydro-, methyl ester is unique due to its specific ester group, which influences its reactivity and potential applications. The methyl ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various chemical and biological studies.
Properties
IUPAC Name |
methyl 6,7-dihydro-5H-pyrrolizine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-9(11)7-5-8-3-2-4-10(8)6-7/h5-6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXCMHKVMJVWDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2CCCC2=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454577 | |
Record name | 1H-Pyrrolizine-6-carboxylic acid, 2,3-dihydro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63486-71-5 | |
Record name | 1H-Pyrrolizine-6-carboxylic acid, 2,3-dihydro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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